4-Chloroquinoline-8-carboxylic acid
Overview
Description
4-Chloroquinoline-8-carboxylic acid is a chemical compound with the molecular weight of 207.62 . It is also known by its IUPAC name, 4-chloro-8-quinolinecarboxylic acid .
Synthesis Analysis
Quinoline synthesis involves various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for 4-Chloroquinoline-8-carboxylic acid is 1S/C10H6ClNO2/c11-8-4-5-12-9-6 (8)2-1-3-7 (9)10 (13)14/h1-5H, (H,13,14) .Chemical Reactions Analysis
Quinoline synthesis involves various reactions such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis and activation by lithium fluoride or magnesium chloride . Other reactions include aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines to the corresponding quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloroquinoline-8-carboxylic acid include a molecular weight of 207.62 . The compound has a flash point of 195.2 .Scientific Research Applications
Synthesis and Antibacterial Properties
4-Chloroquinoline-8-carboxylic acid and its derivatives have been explored for their potential in synthesizing new compounds with significant antibacterial properties. For instance, research has shown that new 8-nitrofluoroquinolone models synthesized from related synthons exhibited interesting antibacterial activity against both gram-positive and gram-negative strains, suggesting their potential as antibacterial agents (Al-Hiari et al., 2007). Additionally, substituted isoquinolines have demonstrated unusual gas-phase formations of carboxylic acids, indicating their application in mass spectrometry for the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Hydrogen-Bonded Structures
The compound has also been involved in the formation of one-dimensional hydrogen-bonded structures, as seen in the study of proton-transfer compounds of 4,5-dichlorophthalic acid with various quinolines. These structures exhibit interesting hydrogen-bonded chain structures, which have implications for the utility of hydrogen phthalate anions and quinoline cations in low-dimensional hydrogen-bonded structures (Smith et al., 2008).
Photolabile Protecting Groups
Another innovative application is in the field of photochemistry, where derivatives have been used as photolabile protecting groups for carboxylic acids. A study describes the synthesis and photochemistry of a new photolabile protecting group based on brominated hydroxyquinoline, which shows greater efficiency and sensitivity to multiphoton-induced photolysis, useful for in vivo applications (Fedoryak & Dore, 2002).
Antimicrobial Activity
The modification of 4-chloroquinoline-8-carboxylic acid derivatives has also been explored for antimicrobial activities. Novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives synthesized through ultrasound-promoted reactions have been evaluated for their potential antibacterial activities against various bacterial strains, showing moderate activity and highlighting the compound's versatility in drug development (Balaji et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloroquinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGATRTYRGPJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80740876 | |
Record name | 4-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinoline-8-carboxylic acid | |
CAS RN |
216257-37-3 | |
Record name | 4-Chloroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80740876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.